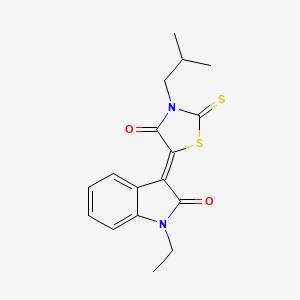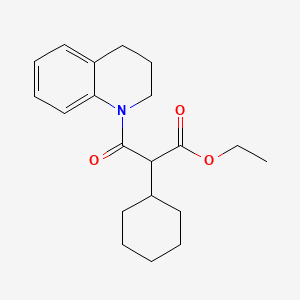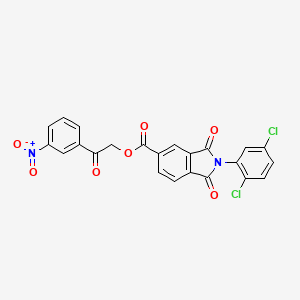![molecular formula C18H14N2S4 B15032418 2,2'-[(2E)-but-2-ene-1,4-diyldisulfanediyl]bis(1,3-benzothiazole)](/img/structure/B15032418.png)
2,2'-[(2E)-but-2-ene-1,4-diyldisulfanediyl]bis(1,3-benzothiazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2E)-4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)BUT-2-EN-1-YL]SULFANYL}-1,3-BENZOTHIAZOLE is a complex organic compound featuring a benzothiazole moiety. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Vorbereitungsmethoden
The synthesis of 2-{[(2E)-4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)BUT-2-EN-1-YL]SULFANYL}-1,3-BENZOTHIAZOLE typically involves the reaction of 2-mercaptobenzothiazole with appropriate alkenyl halides under basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and bases such as potassium carbonate or sodium hydride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the sulfur atom, using reagents like alkyl halides or acyl chlorides
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promising results in binding studies with molecular targets such as GABA receptors and sodium channels.
Medicine: The compound has been evaluated for its anticonvulsant and anti-tubercular activities, showing significant efficacy in preclinical studies
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability
Wirkmechanismus
The mechanism of action of 2-{[(2E)-4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)BUT-2-EN-1-YL]SULFANYL}-1,3-BENZOTHIAZOLE involves its interaction with molecular targets such as GABA receptors and sodium channels. These interactions modulate the activity of these receptors and channels, leading to anticonvulsant effects. The compound’s ability to inhibit the growth of Mycobacterium tuberculosis is attributed to its interference with essential bacterial enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other benzothiazole derivatives such as:
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-((3-methyl-2-thienyl)methylene)acetohydrazide
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-((4-methylsulfanyl)benzylidene)acetohydrazide
These compounds share structural similarities but differ in their substituents, which can significantly impact their biological activities and chemical properties. The uniqueness of 2-{[(2E)-4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)BUT-2-EN-1-YL]SULFANYL}-1,3-BENZOTHIAZOLE lies in its specific arrangement of functional groups, which contributes to its distinct pharmacological profile .
Eigenschaften
Molekularformel |
C18H14N2S4 |
|---|---|
Molekulargewicht |
386.6 g/mol |
IUPAC-Name |
2-[(E)-4-(1,3-benzothiazol-2-ylsulfanyl)but-2-enyl]sulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C18H14N2S4/c1-3-9-15-13(7-1)19-17(23-15)21-11-5-6-12-22-18-20-14-8-2-4-10-16(14)24-18/h1-10H,11-12H2/b6-5+ |
InChI-Schlüssel |
DMWNATGGFYAIIP-AATRIKPKSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)N=C(S2)SC/C=C/CSC3=NC4=CC=CC=C4S3 |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC=CCSC3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(methylsulfanyl)phenyl]-4-phenyl-5-(thiophen-2-yl)-1H-imidazole](/img/structure/B15032336.png)
![6-[(5Z)-5-{[2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B15032340.png)
![Ethoxy[2-(2-{2-[ethoxy(hydroxy)phosphoryl]phenoxy}ethoxy)phenyl]phosphinic acid](/img/structure/B15032345.png)

![11-(4-Methylpiperidin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B15032368.png)
![2-(4-chlorophenyl)-3-[4-(4-ethoxyphenoxy)butyl]quinazolin-4(3H)-one](/img/structure/B15032373.png)

![9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032386.png)
![3-[(2E)-2-(5-bromo-2-methoxybenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B15032401.png)
![3-[(5Z)-5-{[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B15032403.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032410.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15032411.png)

![3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-[4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15032422.png)
